molecular formula C10H8N2O3 B13519701 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile CAS No. 1094357-52-4

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B13519701
CAS No.: 1094357-52-4
M. Wt: 204.18 g/mol
InChI Key: CORMCNBDKYOBCY-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile (CAS: 3383-43-5) is a nitrile-containing β-ketone derivative with the molecular formula C₁₀H₈N₂O₃ and a monoisotopic mass of 204.0535 Da . Its structure features a 4-nitrophenyl group attached to a ketone and a methyl-substituted nitrile group (Figure 1).

Properties

CAS No.

1094357-52-4

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-methyl-3-(4-nitrophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-2-4-9(5-3-8)12(14)15/h2-5,7H,1H3

InChI Key

CORMCNBDKYOBCY-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Ammonia or amines for nucleophilic substitution.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Methyl-3-(4-aminophenyl)-3-oxopropanenitrile.

    Substitution: Amides or other nitrile derivatives.

    Oxidation: 2-Methyl-3-(4-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in the cell, potentially leading to cytotoxic effects. The nitrile group can also participate in reactions with biological nucleophiles, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Reactivity References
2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile C₁₀H₈N₂O₃ 4-Nitrophenyl, ketone, methyl nitrile Heterocyclic synthesis, intermediates
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate C₁₀H₁₀N₂O₅ 3-Nitropyridinyl, ester, ketone Pharmaceutical intermediates
Methyl 3-(4-nitrophenyl)-3-oxopropanoate C₁₀H₉NO₅ 4-Nitrophenyl, ester, ketone High-yield synthesis (91% yield)
2-({4-nitrophenyl}hydrazono)-3-(4-methylphenyl)-3-oxopropanenitrile C₁₆H₁₂N₄O₃ 4-Nitrophenyl hydrazone, methylphenyl, nitrile Chelation, photochemical studies
3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile C₁₄H₁₂N₄O₃S Thiazole, tosylamino, nitrile, ketone Antifungal agents, heterocyclic synthesis

Reactivity and Electronic Properties

Nitrile vs. Ester Groups: The nitrile group in 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile enhances electrophilicity at the ketone position, favoring nucleophilic additions (e.g., with amines or thiols) . In contrast, ester analogs like methyl 3-(4-nitrophenyl)-3-oxopropanoate exhibit lower reactivity due to the electron-donating alkoxy group, making them more stable but less reactive in condensation reactions .

Nitro Group Effects: The 4-nitrophenyl group in the target compound and its analogs (e.g., Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate) withdraws electrons via resonance, polarizing the ketone and increasing susceptibility to nucleophilic attack. Chlorine substituents (e.g., in 8b, ) further enhance this effect .

Hydrazone Derivatives: The hydrazone analog 2-({4-nitrophenyl}hydrazono)-3-(4-methylphenyl)-3-oxopropanenitrile introduces a conjugated π-system, enabling applications in metal coordination and optical materials .

Hydrogen Bonding and Crystallography

The nitrile group in 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile may form weaker hydrogen bonds compared to esters or amides. However, the nitro group can engage in π-stacking interactions, influencing crystal packing . Ester analogs likely exhibit stronger hydrogen bonding due to their carbonyl oxygen, as seen in SHELX-refined crystal structures .

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